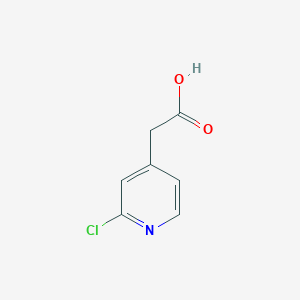
2-Bromo-6-(tributylstannyl)pyridine
概要
説明
2-Bromo-6-(tributylstannyl)pyridine is a compound that is not directly mentioned in the provided papers, but its structural relatives and synthesis methods are discussed. The compound is likely to be of interest due to its potential utility in organic synthesis, particularly in cross-coupling reactions where the stannyl group can act as a nucleophile or as a precursor for further functionalization .
Synthesis Analysis
The synthesis of related compounds, such as 2-(2-Pyridyl)-2H-azirines, involves metal-free C-C cross-coupling of bromoazirines with 2-stannylpyridines, which suggests that 2-Bromo-6-(tributylstannyl)pyridine could potentially be synthesized through similar methods . The synthesis of 2-(tributylstannyl)pyrrolidine, a compound with a similar stannyl moiety, is achieved by asymmetric deprotonation and stannylation, indicating that a similar approach might be applicable for synthesizing the pyridine derivative .
Molecular Structure Analysis
While the exact molecular structure of 2-Bromo-6-(tributylstannyl)pyridine is not provided, the structure of related compounds has been elucidated using X-ray crystallography. For example, the absolute configuration of 2-(tributylstannyl)pyrrolidine was determined using anomalous dispersion X-ray analysis . This suggests that the molecular structure of 2-Bromo-6-(tributylstannyl)pyridine could also be studied using similar crystallographic techniques.
Chemical Reactions Analysis
The reactivity of stannylated pyridines is highlighted in the synthesis of azirines, where the stannyl group is involved in a sequence of SN2'-substitution, 1,4-stannyl shift, and [2,3]-sigmatropic shift . This indicates that 2-Bromo-6-(tributylstannyl)pyridine could participate in similar reactions, acting as a precursor for the synthesis of various heterocyclic compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Bromo-6-(tributylstannyl)pyridine can be inferred from studies on similar brominated pyridines. For instance, spectroscopic techniques such as FT-IR and NMR have been used to characterize the structure of 5-Bromo-2-(trifluoromethyl)pyridine . Density functional theory (DFT) calculations can provide insights into the optimized geometric structure, vibrational frequencies, and chemical shift values . Additionally, the reactivity of pyridinols, which are structurally related to bromopyridines, has been examined, revealing that some pyridinols are effective antioxidants . This suggests that 2-Bromo-6-(tributylstannyl)pyridine may also exhibit interesting reactivity and stability properties that could be explored further.
科学的研究の応用
Liquid Crystal Synthesis
2-Bromo-6-(tributylstannyl)pyridine has been utilized in the synthesis of new liquid crystalline materials. Getmanenko and Twieg (2008) demonstrated its role in the Negishi coupling process to produce alkyl- and aryl-substituted pyridylstannanes. These pyridylstannanes were crucial intermediates in creating aromatic cores made of pyridine and thiophene rings for liquid crystal materials (Getmanenko & Twieg, 2008).
Crystal Structure Analysis
In 2013, Rodi et al. explored the crystal and molecular structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, highlighting the importance of understanding the molecular geometry and intermolecular interactions in solid-state chemistry. This research aids in the deeper understanding of crystal packing and the role of π-π interactions (Rodi et al., 2013).
Drug Delivery Research
Mattsson et al. (2010) discussed the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage. This study has implications for drug delivery systems, showcasing how functionalized compounds, including derivatives of 2-Bromo-6-(tributylstannyl)pyridine, can be used in creating more effective and targeted drug delivery mechanisms (Mattsson et al., 2010).
Safety and Hazards
2-Bromo-6-(tributylstannyl)pyridine is classified as a flammable liquid and vapor. It is toxic if swallowed and harmful in contact with skin. It causes skin irritation and serious eye irritation. It may damage fertility or the unborn child and causes damage to organs through prolonged or repeated exposure .
特性
IUPAC Name |
(6-bromopyridin-2-yl)-tributylstannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN.3C4H9.Sn/c6-5-3-1-2-4-7-5;3*1-3-4-2;/h1-3H;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPIKMNUVOBWBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30BrNSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647317 | |
| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(tributylstannyl)pyridine | |
CAS RN |
189083-81-6 | |
| Record name | 2-Bromo-6-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-6-(tributylstannyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292614.png)
![6-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292615.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![4-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292621.png)
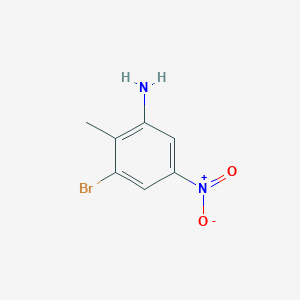
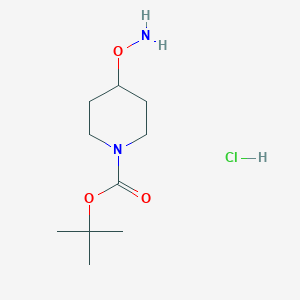
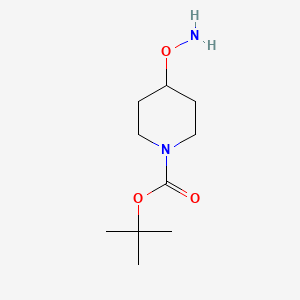


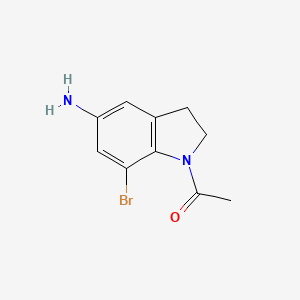

![5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1292637.png)
